Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate
Description
Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate is a pyridine derivative featuring a 4-chloro-substituted pyridine ring attached to a methyl 3-aminopropanoate moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functional groups (ester and amino) and halogenated aromatic system. The 4-chloropyridin-2-yl group imparts electron-withdrawing effects, influencing reactivity, while the ester and amino groups enable further derivatization.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)5-7(11)8-4-6(10)2-3-12-8/h2-4,7H,5,11H2,1H3 |
InChI Key |
APDZVDMWTWXOSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=NC=CC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate typically involves the reaction of 4-chloropyridine-2-carboxylic acid with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridinyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced chloropyridinyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Structural Differences :
- Substituent Position: The pyridine ring in this analog has a 2-amino-5-fluoro substitution () vs. the 4-chloro-2-yl group in the target compound.
- Functional Groups: Both share the methyl 3-aminopropanoate backbone.
Impact on Properties :
- Electronic Effects : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance but increase polarity.
- Molecular Weight : Estimated to be higher (~245 g/mol) due to fluorine substitution, compared to the target compound (~228.63 g/mol).
(4-Chloropyridin-2-yl)-methanol
Structural Differences :
- The pyridine ring is identical (4-chloro-2-yl), but the side chain is a simple hydroxymethyl group instead of the aminopropanoate ester ().
Impact on Properties :
- Solubility: The hydroxyl group in (4-chloropyridin-2-yl)-methanol likely increases water solubility compared to the ester-containing target compound.
- Stability : The absence of an ester reduces susceptibility to hydrolysis, enhancing shelf-life under aqueous conditions.
Ethyl 3-amino-3-(acetamidoimino)propanoate
Structural Differences :
- The substituent is an acetamidoimino group instead of 4-chloropyridin-2-yl ().
- Ethyl ester vs. methyl ester in the target compound.
Impact on Properties :
- Molecular Weight: Higher (262.76 g/mol) due to the acetamidoimino group, suggesting differences in pharmacokinetics compared to the target compound.
Methyl 4-methoxypicolinate
Structural Differences :
- Features a 4-methoxy group on the pyridine ring and lacks the amino-propanoate side chain ().
Impact on Properties :
- Electronic Effects : Methoxy is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. This difference could influence aromatic electrophilic substitution reactivity.
- Applications : Likely used in different synthetic pathways, such as alkoxy-directed couplings.
Biological Activity
Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and features a pyridine ring substituted with a chlorine atom, which contributes to its reactivity and biological interactions. The presence of both an amino group and an ester functionality makes this compound particularly interesting for medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor function, leading to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in the treatment of diseases where these enzymes play a pivotal role.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways that are vital for cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cytotoxic Effects : Preliminary studies indicate that it can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogens. The results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Case Study: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound significantly decreased the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests that it could serve as a therapeutic agent in inflammatory diseases.
Case Study: Anticancer Potential
In a recent study involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptotic cells upon treatment, indicating its potential role as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
